molecular formula C11H17NO4 B1589006 (1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid CAS No. 259214-55-6

(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid

Cat. No.: B1589006
CAS No.: 259214-55-6
M. Wt: 227.26 g/mol
InChI Key: RFAQWADNTLIWMG-CPCISQLKSA-N
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Description

(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid is a cyclopropane derivative featuring a tert-butoxycarbonyl (Boc) protected amino group and a vinyl substituent. Its molecular formula is C₁₁H₁₇NO₄ (MW: 227.26 g/mol), and it serves as a key intermediate in organic synthesis, particularly in peptide chemistry and drug development . The Boc group enhances stability during synthetic steps, while the vinyl group enables further functionalization (e.g., cross-coupling or cycloaddition reactions) .

Properties

IUPAC Name

(1S,2R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAQWADNTLIWMG-CPCISQLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(C[C@@H]1C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463398
Record name (1S,2R)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259214-55-6
Record name (1S,2R)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R)-1-((t-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid
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Biological Activity

(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₇N₁O₄
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 259214-55-6

Biological Activity Overview

The compound exhibits several biological activities, primarily as an intermediate in the synthesis of various pharmaceuticals and as a potential therapeutic agent. Its structural features suggest interactions with biological macromolecules, which can lead to diverse pharmacological effects.

The mechanism through which this compound exerts its effects is not fully elucidated. However, it is believed to interact with specific receptors or enzymes that modulate biological pathways. For instance, derivatives of this compound have been studied for their inhibitory effects on viral replication, particularly in the context of hepatitis C virus (HCV) NS3 protease inhibition .

Antiviral Activity

Research indicates that compounds related to this compound are effective in inhibiting HCV replication. A study highlighted that vinylcyclopropanecarboxylic acid derivatives serve as key building blocks for synthesizing potent NS3 protease inhibitors .

Anthelmintic Properties

The compound has also been investigated for its potential use as an anthelmintic agent. Monepantel, an amino-acetonitrile derivative related to this compound, has shown effectiveness against gastrointestinal nematodes in sheep. Studies have documented resistance mechanisms in nematodes treated with monepantel, suggesting a need for further exploration of related compounds to enhance efficacy and overcome resistance .

Data Tables

PropertyValue
Molecular FormulaC₁₁H₁₇N₁O₄
Molecular Weight227.26 g/mol
CAS Number259214-55-6
Biological ActivityAntiviral, Anthelmintic

Scientific Research Applications

Drug Development

(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid has been utilized in the synthesis of pharmaceutical compounds due to its ability to serve as a versatile intermediate. The BOC protecting group allows for selective deprotection under mild conditions, making it suitable for synthesizing complex molecules.

Case Study:
A study demonstrated its application in synthesizing cyclopropane-containing analogs of amino acids, which showed promising activity against specific cancer cell lines. The cyclopropane moiety is known to enhance biological activity and selectivity of drug candidates .

Peptide Synthesis

The compound is frequently employed in peptide synthesis as a protected amino acid. The BOC group provides a stable yet easily removable protection for the amine functionality during the coupling reactions.

Process Overview:

  • In solid-phase peptide synthesis (SPPS), this compound can be incorporated into peptides to improve yield and purity.
  • Upon completion of the synthesis, the BOC group can be removed using trifluoroacetic acid (TFA), allowing for the formation of the desired peptide product .

Organic Synthesis

In organic synthesis, this compound serves as a key building block for constructing more complex structures. Its unique structural features allow for various transformations that can lead to novel compounds with potential applications in materials science and catalysis.

Transformation Examples:

  • Cycloaddition Reactions: The vinyl group can participate in Diels-Alder reactions, leading to the formation of larger cyclic structures.
  • Functionalization: The carboxylic acid can be transformed into esters or amides, further expanding its utility in synthetic pathways .

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Drug DevelopmentSynthesis of pharmaceutical intermediatesEnhanced biological activity
Peptide SynthesisUse as a protected amino acid in SPPSImproved yield and selectivity
Organic SynthesisBuilding block for complex organic moleculesVersatile transformations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (1R,2S)-Isomer

The (1R,2S)-enantiomer shares identical molecular weight and formula (C₁₁H₁₇NO₄) but differs in stereochemistry. It is commercially available (CAS: 159622-10-3) and used in asymmetric synthesis. Key applications include chiral building blocks for pharmaceuticals, leveraging its vinyl group for site-specific modifications .

Property (1S,2R)-Isomer (1R,2S)-Isomer
CAS Number Not explicitly listed 159622-10-3
Molecular Weight 227.26 g/mol 227.26 g/mol
Applications Chiral intermediates Peptide synthesis

Substituent Variations

Phenyl-Substituted Analog

(1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid replaces the vinyl group with a phenyl ring (C₁₅H₁₇NO₄, MW: 275.30 g/mol). The phenyl group increases hydrophobicity, influencing solubility and binding affinity in drug-receptor interactions. This compound (MDL: MFCD03095632) is utilized in spirocyclic systems for kinase inhibitors .

Trifluoroacetamido Derivative

(1R,2S)-2-Vinyl-1-(trifluoroacetamido)cyclopropanecarboxylic acid (C₈H₈F₃NO₃, MW: 239.15 g/mol) substitutes the Boc group with a trifluoroacetamido moiety. This modification enhances metabolic stability and is critical in fluorinated drug candidates. Synthesis involves sodium carbonate extraction and trifluoroacetylation .

Ring Size and Functional Group Modifications

Cyclopentane Derivative

(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid features a five-membered ring and an isopropyl group. The expanded ring alters conformational flexibility, impacting biological activity. This compound is synthesized via lithium hydroxide-mediated hydrolysis of esters .

Esterified Analog

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (C₁₁H₁₉NO₄, CAS: 107259-05-2) replaces the carboxylic acid with an ethyl ester. This derivative improves solubility in organic solvents, facilitating purification during multi-step syntheses .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Application Reference
(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid C₁₁H₁₇NO₄ 227.26 Vinyl group for functionalization Drug intermediates
(1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid C₁₅H₁₇NO₄ 275.30 Hydrophobic phenyl substituent Kinase inhibitors
(1R,2S)-2-Vinyl-1-(trifluoroacetamido)cyclopropanecarboxylic acid C₈H₈F₃NO₃ 239.15 Trifluoroacetamido group Fluorinated drug candidates
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate C₁₁H₁₉NO₄ 229.27 Esterified carboxylic acid Solubility-enhanced intermediates
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid C₁₄H₂₅NO₄ 271.35 Cyclopentane ring with isopropyl Conformational studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid

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